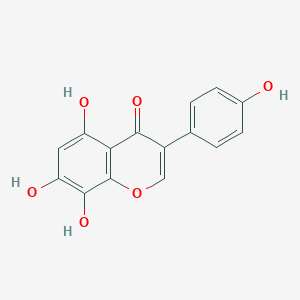
8-Hydroxygenistein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxygenistein, also known as this compound, is a useful research compound. Its molecular formula is C15H10O6 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Production Methods
8-Hydroxygenistein is primarily produced through biotransformation processes involving specific microorganisms. Research indicates that using Aspergillus oryzae can optimize the yield of this compound from soy isoflavones. A study reported that by adjusting nutrient concentrations in the cultivation medium, a maximum concentration of 83.01 mg/L was achieved, marking a significant advancement in production efficiency .
Antioxidant Activity
The antioxidant properties of this compound have been extensively studied. A synthesis and characterization study demonstrated that this compound exhibits strong radical scavenging activity, outperforming traditional antioxidants like vitamin C in certain assays . This capability suggests its potential utility in preventing oxidative stress-related diseases.
Anti-Cancer Properties
Recent research has highlighted the anti-cancer effects of this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) cells. The compound was found to downregulate key oncogenes such as CCND2 and MYC, suggesting a mechanism for its anti-proliferative effects . Additionally, it has been shown to enhance the efficacy of other chemotherapeutic agents like cytarabine through synergistic pharmacological interactions .
Case Studies
- Cancer Treatment : One study investigated the effects of this compound on AML cell lines. It was found to significantly reduce cell viability and proliferation in a dose-dependent manner. The estimated IC50 values indicated strong cytotoxicity against these cancer cells, particularly after prolonged exposure .
- Neuroprotection : Another area of interest is the neuroprotective potential of this compound. Research suggests it may protect neuronal cells from damage induced by oxidative stress and could be beneficial in the context of neurodegenerative diseases .
- Epigenetic Modulation : this compound has been screened for its ability to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation and are associated with various chronic diseases. This suggests that it may have applications in nutrigenomics and epigenetic therapies .
Summary Table
| Application | Description | Findings |
|---|---|---|
| Production | Biotransformation using Aspergillus oryzae | Maximum yield: 83.01 mg/L |
| Antioxidant Activity | Scavenging free radicals | Superior to vitamin C in certain assays |
| Cancer Treatment | Induces apoptosis in AML cells | Significant reduction in cell viability |
| Neuroprotection | Protects neuronal cells from oxidative stress | Potential benefits for neurodegenerative diseases |
| Epigenetic Modulation | Inhibits HDACs | Implications for chronic disease treatment |
Propriétés
Numéro CAS |
13539-27-0 |
|---|---|
Formule moléculaire |
C15H10O6 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
5,7,8-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-15-12(13(9)19)10(17)5-11(18)14(15)20/h1-6,16-18,20H |
Clé InChI |
ZKZCRGBCWBCSNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)O)O)O |
Key on ui other cas no. |
13539-27-0 |
Synonymes |
5,7,8-Trihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















